3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C15H14BrN3O3 |
|---|---|
Molecular Weight |
364.19 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H14BrN3O3/c1-3-21-12-8-9(4-5-10(12)20-2)14-17-15(19-18-14)11-6-7-13(16)22-11/h4-8H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
RUQNZDYKKZFSIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(O3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazide Derivatives
The cyclocondensation approach involves reacting 5-bromofuran-2-carbohydrazide with 3-ethoxy-4-methoxybenzaldehyde in the presence of a base. A study demonstrated that refluxing equimolar quantities of these precursors in ethanol with catalytic potassium hydroxide (KOH) at 80°C for 12 hours yields the triazole core. The reaction mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by cyclization and dehydration (Scheme 1).
Scheme 1 : Cyclocondensation mechanism for triazole formation.
$$
\text{Hydrazide} + \text{Aldehyde} \xrightarrow{\text{KOH, EtOH}} \text{Triazole} + \text{H}_2\text{O}
$$
Purification via column chromatography (ethyl acetate/hexane, 3:7) achieves 45–61% yields, with the bromofuran moiety remaining intact under these conditions.
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling to assemble the triazole scaffold from pre-functionalized fragments. For example, 5-bromo-1H-1,2,4-triazole undergoes coupling with 3-ethoxy-4-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst. This method, conducted in tetrahydrofuran (THF) at 65°C for 24 hours, achieves 62% yield when optimized with 1.5 equivalents of boronic acid.
Table 1 : Comparison of Synthetic Methodologies
Optimization Strategies for Improved Yields
Solvent and Catalyst Screening
Replacing ethanol with dimethylformamide (DMF) enhances the solubility of aromatic intermediates, increasing cyclocondensation yields to 58%. The addition of Lewis acids like ZnCl₂ accelerates cyclization kinetics, reducing reaction times to 6 hours.
Microwave-Assisted Synthesis
Microwave irradiation significantly shortens reaction durations. For instance, heating the reaction mixture at 100°C for 30 minutes under microwave conditions preserves yields (58%) while minimizing side product formation.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves heat transfer and mixing efficiency, particularly for exothermic cyclization steps. A patent described a pilot-scale synthesis using tubular reactors, achieving 79.6% yield for a brominated triazole analog.
Cost-Effective Reagent Selection
Industrial protocols prioritize inexpensive catalysts like CuI over Pd complexes for coupling reactions. For example, using CuI/1,10-phenanthroline in DMSO at 120°C reduces catalytic costs by 40% while maintaining 55% yield.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the final product. The ¹H NMR spectrum exhibits characteristic signals:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) resolves the compound at 4.2 minutes, confirming >98% purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom on the furan ring is highly susceptible to nucleophilic attack due to its electron-withdrawing nature and leaving-group ability. Typical reactions include:
-
Substitution with nucleophiles (e.g., amines, thiols, alkoxides) to form functionalized derivatives.
-
Cross-coupling reactions (e.g., Suzuki, Heck) for attaching aryl or alkyl groups.
Hydrogen Bonding and Metal Coordination
The triazole nitrogen atoms and oxygen-containing groups (ethoxy, methoxy) enable hydrogen bonding and metal coordination, critical for biological interactions .
Electrophilic Aromatic Substitution
The ethoxy and methoxy groups on the phenyl ring activate it for electrophilic substitution, allowing reactions such as nitration or alkylation.
Biological Activity and Interactions
Triazoles, including this compound, exhibit:
-
Enzyme inhibition : Hydrogen bonding with enzymes (e.g., cytochrome P450) disrupts fungal ergosterol synthesis.
-
Anticancer potential : Interaction with targets like MIF (macrophage migration inhibitory factor) via hydrogen bonding and metal coordination .
Comparative Analysis of Reaction Types
| Reaction Type | Key Features | Biological Relevance |
|---|---|---|
| Nucleophilic substitution | Bromine as leaving group; forms functionalized derivatives | Drug lead optimization |
| Hydrogen bonding | Nitrogen/oxygen atoms interact with enzymes | Enzyme inhibition (e.g., fungal targets) |
| Electrophilic substitution | Ethoxy/methoxy groups activate phenyl ring | Structural diversification for bioactivity |
Research Findings
Scientific Research Applications
3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring with bromofuran and ethoxy-methoxyphenyl substituents. The molecular formula is C16H16BrN5O2. The triazole part of the compound is important because it might make the compound biologically active, especially in medicinal chemistry. Triazoles are known for their stability and versatility, making them valuable in various chemical applications.
Potential Applications
This compound has potential applications in several fields:
- Medicinal Chemistry The triazole core's presence suggests it could be useful in creating new drugs. Research indicates that compounds containing the 1,2,4-triazole core exhibit significant biological activities.
- Agrochemicals It may be used to create new pesticides or herbicides.
- Material Science It could be used to create new materials with unique properties.
The specific biological effects of this compound are still being investigated, but its structural features suggest promising pharmacological potential.
Compound Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(4-Ethoxyphenyl)-1H-1,2,4-triazole | Lacks bromine substitution; simpler aromatic system | Potentially less bioactive than brominated variants |
| 3-(Bromophenyl)-5-(methoxyphenyl)-1H-triazole | Contains bromine but lacks furan ring | May exhibit different biological activity profiles |
| 5-(Furfuryl)-1H-triazole | Contains furan but lacks ethoxy substitution | Unique in its potential as a bioactive agent |
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole may involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromofuran and Triazole Moieties
5-((5-Bromofuran-2-yl)-4-methyl-3-thioheptyl)-1,2,4-triazole ():
This compound shares the 5-bromofuran-2-yl group but differs in the triazole substituents (4-methyl-3-thioheptyl chain vs. 3-ethoxy-4-methoxyphenyl). The thioether and alkyl chain in this analogue confer higher lipophilicity (predicted logP ~3.5) compared to the target compound’s aryl ether substituents (logP ~2.8). Toxicity studies classify it as low-toxic (LD₅₀ = 1245 mg/kg) .- Key difference : The target compound’s ethoxy and methoxy groups may improve aqueous solubility, while the thioheptyl chain in the analogue enhances membrane permeability.
5-(5-Bromofuran-2-yl)-4-methyl-4H-1,2,4-triazole derivatives ():
S-Alkyl derivatives of this scaffold were evaluated for bioavailability via molecular docking. The bromofuran group and triazole core showed strong interactions with protein active sites, but the 4-methyl group reduced steric hindrance compared to the target compound’s bulky 3-ethoxy-4-methoxyphenyl group .
Halogen-Substituted Triazole Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): This chloro derivative is isostructural with its bromo analogue, retaining similar crystal packing despite halogen substitution.
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones ():
These derivatives feature a bromophenyl group and thione functionality. The thione group increases hydrogen-bonding capacity compared to the target compound’s ether-linked phenyl group. For example, 3-(2-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione exhibited antimicrobial activity, highlighting the role of sulfur in bioactivity .
Kinase-Targeting Triazole Analogues
- DP01920 (5-(4-Chlorophenyl)-3-((4-chlorophenylthio)methyl)-1H-1,2,4-triazole) (): This kinase inhibitor uses the 1,2,4-triazole core to bind the RET tyrosine kinase hinge region.
Biological Activity
3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in antimicrobial and antifungal therapies. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound features a triazole ring substituted with a bromofuran and an ethoxy-methoxyphenyl group, which contributes to its biological properties. The molecular formula is C_{14}H_{13BrN_3O_3 with a molecular weight of approximately 341.18 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance:
- Study Findings : A study examined various derivatives of 1,2,4-triazoles and reported their Minimum Inhibitory Concentration (MIC) against common pathogens. The results indicated that compounds similar to this compound exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with MIC values ranging from 31.25 to 62.5 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 31.25 - 62.5 |
| S. aureus | 31.25 - 62.5 |
| P. aeruginosa | 31.25 - 62.5 |
| C. albicans | 62.5 - 125 |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural features:
- Substituent Variations : Variations in the substituents on the triazole ring can significantly influence antimicrobial activity. For example, the presence of halogens or electron-donating groups has been associated with enhanced potency .
Case Studies
- Antifungal Activity : A study investigated the antifungal properties of several triazole derivatives against fungal pathogens such as Candida albicans and Aspergillus niger. The results showed that compounds with similar structures to our target compound displayed promising antifungal activities .
- In Vivo Studies : In vivo testing of triazole derivatives has demonstrated their efficacy in treating infections caused by resistant strains of bacteria and fungi, further supporting their potential as therapeutic agents .
Additional Biological Activities
Beyond antimicrobial effects, some studies have suggested potential anticancer and anti-inflammatory activities associated with triazole derivatives:
- Antioxidant Properties : Triazoles are also noted for their antioxidant activities, which may contribute to their overall therapeutic profile .
- Potential for Drug Development : The diverse biological activities make triazole derivatives attractive candidates for further drug development efforts targeting various diseases .
Q & A
Q. Table 1: Synthetic Conditions and Yields
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | None | 80 | 24 | 45 |
| DMF | ZnCl₂ | 100 | 6 | 62 |
| Ethanol | AcOH | 80 (microwave) | 0.5 | 58 |
Basic: How is the crystal structure of this compound determined, and what software tools are recommended?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation from dichloromethane/methanol (1:1) at 25°C.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL for structure solution and refinement; ORTEP-3 for graphical representation .
Critical Considerations:
- Twinned Crystals : Apply the TWINABS module in SHELXL to correct for twinning.
- Disorder Modeling : Use PART instructions in SHELXL for disordered ethoxy/methoxy groups .
Advanced: How can density functional theory (DFT) predict the electronic properties of this triazole derivative?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) assess frontier molecular orbitals (FMOs) and electrostatic potential (ESP):
- HOMO-LUMO Gap : Correlates with reactivity; narrow gaps (~3.5 eV) suggest potential charge-transfer activity.
- ESP Maps : Identify nucleophilic (furan oxygen) and electrophilic (bromine) sites for functionalization .
Validation:
- Compare computed bond lengths/angles with SCXRD data (mean deviation < 0.05 Å).
- Benchmark against hybrid functionals (e.g., M06-2X) to improve accuracy .
Advanced: How to resolve contradictions between in silico docking predictions and in vitro biological activity data?
Methodological Answer:
Discrepancies often arise from flexibility of the triazole core or solvent effects. Mitigation strategies:
- Ensemble Docking : Use multiple protein conformations (e.g., from molecular dynamics) to account for receptor flexibility.
- Solvent Accessibility : Apply Poisson-Boltzmann surface area (PBSA) calculations to estimate binding free energies in aqueous environments .
Case Study:
Q. Table 2: Docking vs. Experimental Activity
| Compound Variant | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| Parent Triazole | -8.2 | 12 |
| Methylated Analog | -9.1 | 6 |
Advanced: What analytical techniques are critical for characterizing metabolic stability of this compound?
Methodological Answer:
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor; monitor via LC-MS/MS.
- Metabolite ID : High-resolution mass spectrometry (HRMS) coupled with H/D exchange to pinpoint oxidation sites (e.g., furan bromine → hydroxylation) .
- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .
Advanced: How to address discrepancies in NMR data between theoretical predictions and experimental results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
